3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromopyrazole moiety, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromopyrazole intermediate, which is then coupled with a methoxyphenyl derivative. The final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromopyrazole to a pyrazole derivative.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products .
Scientific Research Applications
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-3-iodo-1H-pyrazole
Uniqueness
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C15H14BrN5O3 |
---|---|
Molecular Weight |
392.21 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H14BrN5O3/c1-23-12-4-2-10(3-5-12)6-17-14(22)15-19-13(20-24-15)9-21-8-11(16)7-18-21/h2-5,7-8H,6,9H2,1H3,(H,17,22) |
InChI Key |
SXFXDXJOXLJAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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